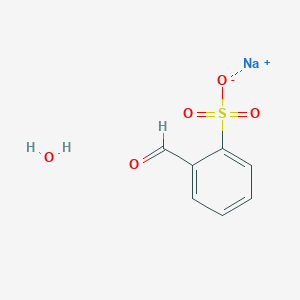

Sodium 2-formylbenzenesulfonate hydrate

Description

Historical Context and Evolution in Organic Chemistry Research

The scientific literature first made reference to 2-formylbenzenesulfonic acid and its salts in the late 19th century. A pivotal early report is the work of Gnehm and Schüle, published in 1898 in Justus Liebigs Annalen der Chemie. chemicalbook.com This early research laid the groundwork for understanding the synthesis and basic properties of sulfonated aromatic aldehydes.

Initially, the primary application of Sodium 2-formylbenzenesulfonate, often referred to as o-sulfobenzaldehyde sodium salt, was as a key intermediate in the synthesis of triphenylmethane (B1682552) dyes and certain types of moth-repellents. chemicalbook.com However, its most significant and enduring role emerged with the development of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). The compound is a primary precursor for a class of stilbene-based FWAs, most notably the CBS-X type, which are widely used in the detergent, textile, and paper industries to enhance the whiteness of products. chemicalbook.com

The industrial synthesis of Sodium 2-formylbenzenesulfonate is typically achieved through the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite (B76179) in an aqueous solution. chemicalbook.com This reaction often employs a catalyst, such as potassium iodide, to facilitate the nucleophilic substitution of the chlorine atom with the sulfite group. chemicalbook.com Over the years, process improvements have been developed, including the use of surfactants as catalysts to simplify the production technique.

Systematic Characterization of the Benzene-Sulfonate-Formyl Moiety

The chemical behavior of Sodium 2-formylbenzenesulfonate hydrate (B1144303) is dictated by the interplay of its three constituent parts: the aromatic benzene (B151609) ring, the electron-withdrawing and water-solubilizing sodium sulfonate group (-SO₃Na), and the reactive formyl (aldehyde) group (-CHO).

The compound typically appears as a white to beige or light yellow crystalline powder. chemicalbook.comwikipedia.org It is stable under normal conditions but is noted to be air-sensitive and incompatible with strong oxidizing agents. chemicalbook.comfishersci.com Its high water solubility is a direct consequence of the ionic sodium sulfonate group. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of Sodium 2-formylbenzenesulfonate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₄S (anhydrous) | sigmaaldrich.com |

| HCOC₆H₄SO₃Na · xH₂O (hydrate) | ||

| Molecular Weight | 208.17 g/mol (anhydrous) | sigmaaldrich.com |

| CAS Number | 1008-72-6 (anhydrous) | sigmaaldrich.com |

| 305808-14-4 (hydrate) | ||

| Appearance | White to beige crystalline powder | chemicalbook.com |

| Melting Point | >300 °C | atamanchemicals.com |

| Solubility | Soluble in water (1g/10mL) | sigmaaldrich.com |

The benzene ring is substituted with two groups that have opposing electronic effects. The formyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, while the sulfonate group is a strongly deactivating, meta-directing group. The ortho-positioning of these two electron-withdrawing groups renders the aromatic ring electron-deficient.

The reactivity of the molecule is bifunctional:

Aldehyde Group: The formyl group undergoes typical aldehyde reactions. A notable example is its reaction with chitosan (B1678972) in the presence of a reducing agent like sodium cyanoborohydride to form N-benzyl derivatives. chemicalbook.comsigmaaldrich.com This demonstrates its utility in the chemical modification of polymers. It also serves as the reactive site for condensation reactions in the synthesis of stilbene-based dyes.

Sulfonate Group: The sodium sulfonate group is largely unreactive but imparts high water solubility to the molecule and its derivatives. cymitquimica.com This property is crucial for its applications in aqueous systems, such as in detergents. The sulfonate group's presence allows the final products, like certain fluorescent whiteners, to be readily incorporated into laundry formulations. chemicalbook.com

The steric hindrance and electronic effects from the adjacent sulfonate group can influence the reactivity of the aldehyde, a common consideration in ortho-substituted benzaldehydes. wikipedia.orgnih.gov

Contemporary Research Landscape and Emerging Directions

While the primary industrial application of Sodium 2-formylbenzenesulfonate hydrate remains the production of fluorescent whitening agents, its utility in other areas of modern chemical research continues to be explored. chemicalbook.comemcochemicals.com

Synthesis of Fluorescent Dyes and Optical Brighteners: The compound is a cornerstone in the synthesis of stilbene-based optical brighteners. chemicalbook.com The synthesis typically involves a self-condensation reaction of two molecules of Sodium 2-formylbenzenesulfonate or its derivatives, often in the presence of a strong base, to form the stilbene (B7821643) backbone. This is a key step in producing compounds like 4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt (CBS-X). ncsu.eduunishivaji.ac.in

Interactive Data Table: Key Synthetic Reactions

| Reaction Type | Reactants | Product Type | Application | Source(s) |

| Sulfonation | o-Chlorobenzaldehyde, Sodium Sulfite | Sodium 2-formylbenzenesulfonate | Industrial Production | chemicalbook.com |

| Polymer Modification | Sodium 2-formylbenzenesulfonate, Chitosan, NaBH₃CN | N-benzyl chitosan derivative | Biomaterial Modification | chemicalbook.comsigmaaldrich.com |

| Stilbene Synthesis | Sodium 2-formylbenzenesulfonate (self-condensation) | Stilbene-disulfonic acid derivatives | Fluorescent Whitening Agents | ncsu.eduunishivaji.ac.in |

Biotransformation Studies: A more recent area of research involves using Sodium 2-formylbenzenesulfonate as a precursor to investigate the metabolic capabilities of various microorganisms. scbt.com Specifically, it has been used to test the ability of fungal strains to transform phenolic and non-phenolic precursors into stable, non-toxic dyes. sigmaaldrich.comscbt.com This research is relevant to the fields of bioremediation and green chemistry, exploring how fungi can be used to synthesize valuable chemicals or degrade aromatic pollutants. Fungal biotransformation can involve reactions like sulfation, which can alter the solubility and bioactivity of small molecules. nih.gov

Building Block in Organic Synthesis: The dual functionality of Sodium 2-formylbenzenesulfonate makes it a valuable building block for more complex molecules. The presence of both an aldehyde and a sulfonic acid group allows for diverse reactivity, making it useful in the preparation of various sulfonamide and other heterocyclic derivatives. cymitquimica.com Its structure is also of interest in the design of ligands for coordination chemistry, where the sulfonate group can influence the solubility and electronic properties of metal complexes. rsc.org

Properties

IUPAC Name |

sodium;2-formylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na.H2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;;/h1-5H,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFBXWRKSPLCAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583459 | |

| Record name | Sodium 2-formylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-14-4 | |

| Record name | Sodium 2-formylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Strategic Approaches for the Synthesis of Sodium 2-formylbenzenesulfonate Hydrate (B1144303)

Catalytic Sulfonation Mechanisms and Optimization (e.g., surfactant-mediated processes)

A significant advancement in the synthesis of Sodium 2-formylbenzenesulfonate is the use of surfactant-mediated catalytic sulfonation. orgsyn.orggoogle.com In a common industrial method, o-chlorobenzaldehyde is reacted with sodium sulfite (B76179) in an aqueous medium. orgsyn.orgrsc.orgchemicalbook.com This reaction is effectively catalyzed by surfactants, which facilitate the interaction between the organic and inorganic reactants. orgsyn.org

The proposed mechanism for this catalytic process, when using certain inorganic catalysts like potassium iodide, involves a two-step sequence. Initially, the chloride ion on o-chlorobenzaldehyde is substituted by an iodide ion, forming an o-iodobenzaldehyde intermediate. Subsequently, the iodide ion is replaced by the sulfonate group from sodium sulfite to yield the final product, with the iodide ion being regenerated to continue the catalytic cycle. google.comchemicalbook.com

The use of surfactants, such as polyethylene (B3416737) glycols (PEGs) of varying molecular weights (e.g., PEG-200 to PEG-2000), as catalysts offers a more direct, one-step process. orgsyn.org The surfactant is believed to inhibit side reactions, such as the disproportionation of o-chlorobenzaldehyde, which can occur in high-temperature alkaline systems. google.com This leads to a higher conversion efficiency of the starting material. google.com

Process Intensification through One-Step and Multi-Component Syntheses

The move towards one-step synthesis represents a key aspect of process intensification for producing Sodium 2-formylbenzenesulfonate. orgsyn.orggoogle.com By reacting o-chlorobenzaldehyde and sodium sulfite in the presence of a surfactant catalyst, the need for intermediate synthesis and isolation steps is eliminated. google.com This not only simplifies the production technique but also reduces waste and energy consumption. orgsyn.org This approach contrasts with older, two-step methods that might first involve the creation of an intermediate like o-iodobenzaldehyde. google.com The one-pot nature of the surfactant-catalyzed reaction makes it an attractive option for large-scale industrial production. orgsyn.org

Refinement of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of Sodium 2-formylbenzenesulfonate. Key variables that are manipulated include temperature, reactant ratios, and water content. The reaction is typically carried out under sealed conditions at elevated temperatures, generally in the range of 160 to 210 °C, with a reaction time of around 10 hours. google.com

The ratio of reactants and solvent has been found to be a critical factor. For instance, the mass ratio of o-chlorobenzaldehyde to sodium sulfite is often maintained between 1:1 and 1:1.5 to ensure the complete reaction of the starting aldehyde. google.com Similarly, the amount of water used as the solvent is significant; a mass ratio of o-chlorobenzaldehyde to water of 1:3 to 1:5 has been reported as optimal, with yields decreasing notably outside this range. google.com The concentration of the surfactant catalyst is also fine-tuned, with a typical mass ratio of o-chlorobenzaldehyde to surfactant being in the range of 1:0.02 to 1:0.05. google.com Post-reaction workup, which includes distillation, filtration, and crystallization, is also refined to ensure high purity of the final product. orgsyn.orggoogle.com

Table 1: Exemplary Reaction Conditions for the Synthesis of Sodium 2-formylbenzenesulfonate

| Parameter | Value | Reference |

| Starting Material | o-Chlorobenzaldehyde | orgsyn.orggoogle.com |

| Sulfonating Agent | Sodium Sulfite | orgsyn.orggoogle.com |

| Catalyst | Polyethylene Glycol (e.g., PEG-600, PEG-800, PEG-1000) | orgsyn.orggoogle.com |

| Temperature | 170 °C | orgsyn.orggoogle.com |

| Incubation Time | 10 hours | orgsyn.orggoogle.com |

| o-Chlorobenzaldehyde:Sodium Sulfite Ratio (w/w) | ~1:1.1 to 1:1.2 | orgsyn.orggoogle.com |

| o-Chlorobenzaldehyde:Water Ratio (w/w) | 1:4 to 1:5 | orgsyn.orggoogle.com |

| o-Chlorobenzaldehyde:Catalyst Ratio (w/w) | 1:0.04 | orgsyn.orggoogle.com |

Note: This table presents a summary of conditions reported in patent literature. Actual industrial processes may vary.

Preparation of Key Intermediates Derived from Sodium 2-formylbenzenesulfonate Hydrate

This compound serves as a versatile starting material for the synthesis of other important chemical intermediates, including sulfonyl chlorides, hydrazones, and Schiff bases.

Synthesis of o-Formylbenzenesulfonyl Chlorides

It is important to note that the presence of the aldehyde functional group in Sodium 2-formylbenzenesulfonate would likely necessitate a protection strategy prior to treatment with harsh chlorinating agents like phosphorus pentachloride to prevent unwanted side reactions with the aldehyde.

Formation of Hydrazones and Schiff Base Ligands

The aldehyde group of Sodium 2-formylbenzenesulfonate readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in the synthesis of a wide array of organic compounds and ligands for coordination chemistry.

The general synthesis of hydrazones involves the reaction of an aldehyde with a hydrazine (B178648) derivative in a suitable solvent, often with acid or base catalysis. A specific example is the formation of a hydrazone by reacting Sodium 2-formylbenzenesulfonate with a hydrazinonicotinyl-modified peptide. This reaction is a key step in the preparation of certain radiopharmaceuticals.

Schiff bases are similarly prepared through the condensation of an aldehyde with a primary amine, typically in an alcoholic solvent, and sometimes with gentle heating. thieme-connect.com The formation of an imine bond (C=N) is the defining feature of this reaction. These Schiff base ligands, derived from Sodium 2-formylbenzenesulfonate, are of interest in the development of novel coordination complexes.

Application of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry into the synthesis of this compound is pivotal for developing sustainable industrial processes. This approach emphasizes the reduction of environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A notable advancement in this area is the development of a one-step synthesis method for Sodium 2-formylbenzenesulfonate. researchgate.net This innovative process circumvents the need for intermediate products, thereby simplifying the production technique. researchgate.net Traditionally, the synthesis could involve a two-step sulfonation process where a chloro-substituent is first replaced by an iodide ion to form an intermediate, which is then reacted to yield the final product. researchgate.net The one-step method eliminates this intermediate stage, leading to a more streamlined and efficient synthesis. researchgate.net

This is often achieved through the use of phase-transfer catalysis (PTC), a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble reactant and a water-insoluble reactant). core.ac.uk By employing a phase-transfer catalyst, such as a surfactant, the direct sulfonation of o-chlorobenzaldehyde with sodium sulfite can be achieved in a single step. researchgate.net This not only simplifies the process but also enhances safety and reduces material consumption. A comparison of a traditional two-step method with a modern one-step synthesis is detailed below.

Table 1: Comparison of Traditional vs. One-Step Synthesis of Sodium 2-formylbenzenesulfonate

| Feature | Traditional Two-Step Synthesis | One-Step Synthesis with Phase-Transfer Catalyst |

|---|---|---|

| Key Reactants | o-chlorobenzaldehyde, Potassium Iodide, Sodium Sulfite | o-chlorobenzaldehyde, Sodium Sulfite, Surfactant (e.g., PEG-600) |

| Number of Steps | Two (formation of intermediate and final product) | One (direct conversion) |

| Catalyst | Potassium Iodide | Surfactant (tensio-active agent) |

| Process Complexity | Higher, requires isolation of intermediate | Lower, simplified production technique |

| Efficiency | Generally lower due to multiple steps and potential for side reactions | Higher, with reduced side reactions |

The one-step approach can also inhibit side reactions, such as the disproportionation of o-chlorobenzaldehyde, which can occur under high-temperature alkaline conditions. researchgate.net This leads to a higher yield and purity of the final product.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. researchgate.net Water is often cited as a preferred solvent due to its abundance, low cost, and non-toxic nature. researchgate.net In the synthesis of Sodium 2-formylbenzenesulfonate, water is a commonly used solvent, particularly in methods employing phase-transfer catalysis. researchgate.netgoogle.com

Phase-transfer catalysis (PTC) is an environmentally friendly method that is widely used in the synthesis of organic chemicals. core.ac.uk It allows for reactions between reagents in immiscible phases, which can reduce or eliminate the need for hazardous organic solvents. crdeepjournal.org This technique can lead to increased reaction rates, milder reaction conditions, and easier separation of the product, all of which contribute to waste reduction. core.ac.ukcrdeepjournal.org

The use of surfactants as phase-transfer catalysts in a one-pot synthesis of Sodium 2-formylbenzenesulfonate is a prime example of a sustainable approach. researchgate.net These surfactants facilitate the transfer of the sulfonate group to the benzaldehyde (B42025) derivative in an aqueous medium, thereby avoiding the use of large quantities of organic solvents. researchgate.net Furthermore, the catalyst itself can be more environmentally benign and cost-effective than traditional catalysts like potassium iodide. researchgate.net For instance, using a cheap surfactant can reduce the catalyst cost per ton of product from 8-15% to 4-8%. researchgate.net

Waste reduction is also achieved through the development of synthesis methods that operate under milder conditions, such as at normal pressure and lower temperatures. google.com These conditions reduce energy consumption and minimize the formation of by-products, leading to a cleaner reaction and less waste to be treated. google.com The table below highlights some sustainable solvent and catalyst choices.

Table 2: Sustainable Components in the Synthesis of Sodium 2-formylbenzenesulfonate

| Component | Conventional Choice | Sustainable Alternative | Green Chemistry Principle |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., Toluene, Xylene) | Water | Use of safer solvents |

| Catalyst | Potassium Iodide | Surfactants (e.g., PEG-600), Quaternary Ammonium Salts | Use of catalytic reagents, Economic efficiency |

| Reaction Conditions | High temperature and pressure | Normal pressure and lower temperature | Energy efficiency, Prevention of by-products |

The recycling of catalysts is another important strategy for waste reduction. rsc.org In surfactant-based systems, techniques such as micellar enhanced ultrafiltration can be employed to separate and recycle the catalyst. researchgate.net This not only reduces waste but also improves the economic viability of the process.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Insights into the Reactivity of the Formyl Group

The aldehyde (formyl) group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity dictates its participation in a wide array of reactions, including condensations, nucleophilic additions, and carbon-carbon bond formation. ncert.nic.in

Condensation reactions are a hallmark of aldehyde chemistry, providing a powerful method for forming carbon-carbon bonds. libretexts.org These reactions typically involve the reaction of an aldehyde or ketone with another carbonyl compound or an active methylene (B1212753) compound, often followed by the elimination of a small molecule like water to yield a conjugated system. libretexts.orgwikipedia.org The aldol (B89426) condensation, for instance, involves the dimerization of an aldehyde to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. libretexts.orgresearchgate.net

Given that the sulfonate group is strongly electron-withdrawing, it is anticipated that Sodium 2-formylbenzenesulfonate would exhibit enhanced reactivity in condensation reactions compared to unsubstituted benzaldehyde (B42025).

Table 1: Kinetic Data for Condensation of Substituted Benzaldehydes with Meldrum's Acid oberlin.edu Reaction conditions: Chloroform solvent, Piperidine catalyst. The table illustrates the effect of substituents on the reaction rate, showing that electron-withdrawing groups (like NO₂) increase the rate constant, while electron-donating groups (like OH) decrease it.

| Substituent on Benzaldehyde | Rate Constant (k₂) at 298 K (L mol⁻¹ s⁻¹) | General Effect |

|---|---|---|

| p-NO₂ | 10.5 x 10⁻² | Rate Accelerating (Electron-Withdrawing) |

| m-NO₂ | 9.12 x 10⁻² | Rate Accelerating (Electron-Withdrawing) |

| p-Cl | 2.93 x 10⁻² | Rate Accelerating (Electron-Withdrawing) |

| H (Unsubstituted) | 1.25 x 10⁻² | Baseline |

| p-CH₃ | 0.76 x 10⁻² | Rate Retarding (Electron-Donating) |

| p-OH | 0.09 x 10⁻² | Rate Retarding (Electron-Donating) |

One of the most fundamental reactions of aldehydes is the nucleophilic addition to the carbonyl group. openstax.orglibretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which causes the carbon to rehybridize from a planar sp² configuration to a tetrahedral sp³ configuration. openstax.orgresearchgate.net This process forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org

The stereochemical outcome of this addition is of significant interest. Because the initial carbonyl group is planar, a nucleophile can attack from either of two faces (known as the Re and Si faces). researchgate.net If the two groups attached to the carbonyl carbon are different (as in Sodium 2-formylbenzenesulfonate), the addition of a nucleophile creates a new chiral center. In the absence of any controlling factors, attack from either face is equally likely, resulting in a 50:50 racemic mixture of the two possible enantiomers. researchgate.net

However, the stereochemical course can be influenced by steric hindrance. For Sodium 2-formylbenzenesulfonate, the presence of the bulky sulfonate group in the ortho position can be expected to sterically hinder one face of the carbonyl group, leading to a preferential attack of the nucleophile from the less hindered side. libretexts.org This would result in one stereoisomer being formed in excess, a phenomenon known as diastereoselectivity. While specific studies on the stereochemical outcomes for this compound were not found, the principle of sterically directed nucleophilic addition is well-established for substituted aldehydes. libretexts.orgresearchgate.net An example of a nucleophilic addition is the reaction of Sodium 2-formylbenzenesulfonate with the amine groups of chitosan (B1678972) in the presence of a reducing agent to form N-benzyl derivatives. alevelchemistry.co.uk

The formyl group is a key player in several essential carbon-carbon bond-forming reactions, which are fundamental to synthetic organic chemistry. fiveable.me The electrophilic nature of the aldehyde allows it to react with a variety of carbon-based nucleophiles.

Aldol Reaction : As previously mentioned, the formyl group can act as an electrophilic acceptor for an enolate ion, leading to the formation of a β-hydroxy carbonyl compound. researchgate.net This provides a direct route to building larger carbon skeletons. libretexts.orgfiveable.me

Wittig Reaction : This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent). fiveable.me The reaction proceeds via a cyclic oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide, effectively replacing the carbonyl C=O bond with a C=C double bond. rsc.org

Grignard Reaction : Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to aldehydes. rsc.org The reaction of Sodium 2-formylbenzenesulfonate with a Grignard reagent would be expected to form a secondary alcohol after an acidic workup, providing another reliable method for C-C bond formation.

Table 2: Key Carbon-Carbon Bond Forming Reactions Involving Aldehydes This table summarizes the general transformation for three major classes of reactions where an aldehyde, such as Sodium 2-formylbenzenesulfonate, would act as the electrophilic substrate.

| Reaction Name | Carbon Nucleophile | General Product | Reference |

|---|---|---|---|

| Aldol Reaction | Enolate Ion | β-Hydroxy Aldehyde/Ketone | researchgate.net |

| Wittig Reaction | Phosphorus Ylide | Alkene | fiveable.mersc.org |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol | rsc.org |

Mechanistic Investigations of the Sulfonate Group Reactivity

While sulfonate groups are often considered relatively stable, their reactivity can be significantly influenced by their molecular environment. In Sodium 2-formylbenzenesulfonate, the ortho-positioned formyl group plays a crucial and direct role in the reactivity at the sulfonyl sulfur.

Research has provided direct evidence for the catalytic role of the ortho-formyl group in reactions at the sulfonyl sulfur. wikipedia.org In a study investigating the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate, a derivative of the compound of interest, it was observed that the reaction proceeded in excellent yield at room temperature. wikipedia.org In stark contrast, the corresponding para-isomer, p-methoxyphenyl 4-formylbenzenesulfonate, was completely unreactive under the same conditions. wikipedia.org

This dramatic difference in reactivity is attributed to intramolecular nucleophilic catalysis. The mechanism involves the carbonyl oxygen of the ortho-formyl group acting as an internal nucleophile, attacking the electrophilic sulfur atom of the sulfonate ester. This initial attack leads to the formation of a cyclic intermediate, which is much more reactive towards the external nucleophile (methanol in this case) than the starting sulfonate ester. This catalytic cycle significantly lowers the activation energy for the substitution reaction.

The phenomenon observed in the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate is a classic example of Neighboring Group Participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.com NGP is defined as the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. dalalinstitute.comlibretexts.org This intramolecular interaction can lead to significantly enhanced reaction rates and can influence the stereochemistry of the product. dalalinstitute.comlibretexts.org

In the case of Sodium 2-formylbenzenesulfonate derivatives, the formyl group is the "neighboring group" to the sulfonate reaction center. Its participation occurs through the lone pair of electrons on the carbonyl oxygen. wikipedia.org The key requirements for NGP are met: the participating group is located in a position (ortho) that allows it to effectively attack the reaction center, forming a transient cyclic intermediate. libretexts.org The dramatic rate enhancement observed for the ortho-isomer compared to the non-participating para-isomer is hallmark evidence of NGP. wikipedia.org This intramolecular pathway provides a much lower energy route for the reaction to proceed than the standard intermolecular mechanism that the para-isomer would have to follow.

Thermolysis Pathways and Characterization of Transient Intermediates

The thermal decomposition of sodium 2-formylbenzenesulfonate, particularly under conditions of flash vacuum pyrolysis (FVP), is a method utilized to generate and study highly reactive transient intermediates. wikipedia.orguq.edu.au FVP involves heating a precursor molecule at high temperatures for a very short duration under high vacuum, which favors unimolecular reactions and allows for the isolation or trapping of otherwise unstable species. wikipedia.orgscripps.edu

Generation and Trapping of Sulfenes

The thermolysis of sulfonyl compounds is a known route to generate sulfenes (R₂C=SO₂), which are highly reactive intermediates. In the case of sodium 2-formylbenzenesulfonate, the corresponding sulfonyl chloride, 2-formylbenzenesulfonyl chloride, can serve as a precursor to the sulfene (B1252967). researchgate.net While direct thermolysis of the sodium salt to form a sulfene is less commonly described, the generation of sulfenes from related aromatic sulfonyl compounds has been studied.

The general mechanism for sulfene generation from sulfonyl halides involves the elimination of a hydrogen halide. For 2-formylbenzenesulfonyl chloride, this would proceed via the elimination of HCl to form 2-formyl-α-toluenesulfene. The presence of the formyl group introduces additional complexity, potentially influencing the stability and subsequent reactions of the sulfene intermediate.

The characterization of these transient sulfenes relies on trapping experiments. nih.gov Due to their high reactivity, sulfenes are typically not isolated directly but are reacted in situ with various trapping agents. These agents are nucleophiles that readily react with the electrophilic sulfur atom of the sulfene. Common trapping agents and their expected products with a generic sulfene are outlined in the table below.

| Trapping Agent (Nucleophile) | Product Type |

| Water (H₂O) | Sulfonic Acid |

| Alcohols (R-OH) | Sulfonic Acid Ester |

| Amines (R-NH₂) | Sulfonamide |

| Enamines | Four-membered Thietane 1,1-dioxide ring |

This table illustrates the general reaction of sulfenes with common nucleophilic trapping agents.

The specific application of these trapping methods to the sulfene derived from sodium 2-formylbenzenesulfonate would involve performing the thermolysis in the presence of a chosen nucleophile and analyzing the resulting stable adducts to confirm the initial formation of the sulfene.

Influence of Reaction Medium pH on Mechanistic Pathways and Product Distribution

The pH of the reaction medium plays a critical role in dictating the mechanistic pathways and the final product distribution in reactions involving sodium 2-formylbenzenesulfonate hydrate (B1144303). nih.gov The acidity or basicity of the solution can affect the protonation state of both the sulfonic acid group and the formyl group, thereby altering their reactivity. youtube.com

In acidic conditions (low pH), the sulfonic acid group will be fully protonated. The formyl group, being an electron-withdrawing group, can be protonated on the carbonyl oxygen, which enhances its electrophilicity. This can facilitate nucleophilic attack at the formyl carbon.

In neutral to alkaline conditions (higher pH), the sulfonic acid group will exist as the sulfonate anion (-SO₃⁻). The reactivity of the formyl group can also be influenced. For instance, in the presence of strong bases, Cannizzaro-type reactions might occur if the aldehyde has no α-hydrogens, leading to a mixture of the corresponding alcohol and carboxylic acid.

The table below summarizes the expected influence of pH on the dominant reactive species and potential reaction pathways for sodium 2-formylbenzenesulfonate.

| pH Range | Dominant Species | Potential Reaction Pathways |

| Acidic (pH < pKa) | 2-Formylbenzenesulfonic acid | - Enhanced electrophilicity of the protonated formyl group- Susceptibility to nucleophilic attack at the formyl carbon |

| Neutral to Alkaline (pH > pKa) | Sodium 2-formylbenzenesulfonate | - Increased solubility in aqueous media- Potential for reactions at the formyl group (e.g., with amines to form imines) sigmaaldrich.comchemicalbook.com |

This table outlines the general influence of pH on the reactivity of sodium 2-formylbenzenesulfonate.

Further research would be necessary to delineate the specific products formed under varying pH conditions and to quantify the effect on reaction rates and yields.

The Versatility of Sodium 2-formylbenzenesulfonate Hydrate in Advanced Organic Synthesis and Catalysis

This compound, a bifunctional organic compound, is emerging as a significant building block in the landscape of advanced organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a water-soluble sulfonate group, offers a valuable platform for the construction of complex molecules with applications in various chemical industries. This article explores the strategic applications of this compound, focusing on its role in the synthesis of intricate molecular architectures and its potential in catalysis research.

Applications in Advanced Organic Synthesis and Catalysis Research

Contributions to Advanced Materials Science

The unique molecular architecture of this compound also lends itself to the synthesis of novel polymers and crystalline materials with specific, desirable properties.

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is a popular substrate for chemical modification to create functional biomaterials. The reaction between the aldehyde group of Sodium 2-formylbenzenesulfonate and the primary amine groups of chitosan is a key example of such a modification. sigmaaldrich.com

This reaction, typically carried out via reductive amination in the presence of a reducing agent like sodium cyanoborohydride, results in the formation of N-benzyl derivatives of chitosan. sigmaaldrich.com The resulting polymer is an aryl-sulfonated chitosan, which combines the inherent properties of chitosan with the newly introduced functionalities of the sulfonate and aryl groups. This modification can lead to the development of polyampholytic materials, which possess both positive (from the protonated amines of chitosan) and negative (from the sulfonate groups) charges.

The introduction of the aryl-sulfonate groups can significantly alter the physicochemical properties of chitosan, such as its solubility and rheological behavior. rsc.org These modified chitosans have potential applications in various fields, including as drug delivery vehicles or in the creation of biocompatible hydrogels.

Table 2: Synthesis of Aryl-sulfonated Chitosan

| Reactant | Role | Resulting Functionality | Reference |

|---|---|---|---|

| Chitosan | Polymeric backbone | Provides biocompatibility, biodegradability, and primary amine groups for reaction. | sigmaaldrich.com |

| Sodium 2-formylbenzenesulfonate | Modifying agent | Introduces aryl-sulfonate groups onto the chitosan backbone. | sigmaaldrich.com |

| Sodium cyanoborohydride | Reducing agent | Facilitates the reductive amination reaction. | sigmaaldrich.com |

| Resulting Product | Aryl-sulfonated chitosan | A polyampholytic polymer with altered solubility and potential for advanced applications. | rsc.org |

The development of organic single crystals with specific optical properties, such as nonlinear optical (NLO) activity, is a significant area of materials research. The molecular structure of this compound suggests its potential as a component in the design of such materials.

Ionic organic crystals are a class of materials where the crystal lattice is composed of ions. The presence of both a sodium cation and a sulfonate anion makes Sodium 2-formylbenzenesulfonate an inherently ionic compound. Furthermore, the molecule possesses an aromatic ring system, which can contribute to π-electron delocalization, a key factor for NLO properties. The formyl group, being an electron-withdrawing group, can further influence the electronic distribution within the molecule.

The self-assembly of such ionic compounds can lead to the formation of well-ordered crystalline structures. While specific research on the growth and characterization of single crystals of this compound for optical applications is not widely documented, the fundamental characteristics of the molecule make it a candidate for exploration in this field. The combination of its ionic nature, aromaticity, and polar functional group could potentially lead to the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity. Further research in this area could unveil novel applications for this compound in photonics and optoelectronics.

Comprehensive Characterization Techniques and Structural Analysis of Derived Chemical Entities

Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. rigaku.comresearchgate.net This technique is instrumental in analyzing derivatives of sodium 2-formylbenzenesulfonate, particularly Schiff bases and metal complexes formed through reactions involving its aldehyde group.

When a well-ordered single crystal of a derivative is irradiated with a focused X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. researchgate.net The resulting diffraction pattern, a unique arrangement of spots, contains the information necessary to map the electron density and, consequently, the precise positions of all atoms within the unit cell—the basic repeating unit of the crystal. rigaku.comresearchgate.net

In the case of metal complexes, SCXRD reveals critical details about the coordination environment of the metal center. It can confirm whether the ligand derived from sodium 2-formylbenzenesulfonate acts as a monodentate, bidentate, or bridging ligand. For example, analysis of copper(II) complexes with related ligands has shown square pyramidal or other geometries, detailing how the ligand and any co-ligands or solvent molecules are bound to the metal ion. nih.govresearchgate.net

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. nih.gov This data is then processed to solve the phase problem and refine a structural model. The final output is a detailed crystallographic information file (CIF) and a visual representation of the molecule, often depicted with thermal ellipsoids representing the atomic positions. mdpi.com

Table 1: Representative Crystallographic Data for a Hypothetical Schiff Base Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1358.2 |

| Z | 4 |

Note: This table is illustrative and does not represent a specific measured compound.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

In the analysis of derivatives of sodium 2-formylbenzenesulfonate, FTIR and Raman spectroscopy are crucial for confirming the success of chemical transformations. For example, in the synthesis of a Schiff base from sodium 2-formylbenzenesulfonate and a primary amine, the disappearance of the characteristic C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the appearance of the C=N (imine) stretching band (around 1600-1650 cm⁻¹) in the FTIR spectrum provides strong evidence for the formation of the desired product. dergipark.org.tr

Similarly, the presence of the sulfonate group (-SO₃⁻) is confirmed by its characteristic symmetric and asymmetric stretching vibrations, which are typically observed in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively. The O-H stretching vibration from the hydrate (B1144303) water molecules would appear as a broad band in the high-frequency region (around 3200-3600 cm⁻¹).

Raman spectroscopy provides complementary information. While strong in the infrared spectrum, polar bonds like C=O can sometimes show weaker Raman signals. Conversely, non-polar or symmetric bonds often yield strong Raman bands. This complementarity is valuable for a comprehensive vibrational analysis.

Table 2: Key Vibrational Frequencies for Sodium 2-formylbenzenesulfonate and a Hypothetical Schiff Base Derivative

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound |

| Aldehyde C=O Stretch | ~1700 | Sodium 2-formylbenzenesulfonate |

| Imine C=N Stretch | 1600-1650 | Schiff Base Derivative |

| Sulfonate SO₃⁻ Asymmetric Stretch | 1150-1230 | Both |

| Sulfonate SO₃⁻ Symmetric Stretch | 1030-1080 | Both |

| Aromatic C-H Stretch | >3000 | Both |

| O-H Stretch (Hydrate) | 3200-3600 (broad) | Sodium 2-formylbenzenesulfonate hydrate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and connectivity of atoms in a molecule in solution. The most commonly used nuclei for organic molecules are proton (¹H) and carbon-13 (¹³C).

For derivatives of sodium 2-formylbenzenesulfonate, ¹H NMR spectroscopy is used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the ¹H NMR spectrum of the parent compound, one would expect to see a distinct signal for the aldehyde proton (-CHO) at a downfield chemical shift (typically 9.5-10.5 ppm). The aromatic protons would appear as a complex multiplet in the aromatic region (7.0-8.5 ppm).

Upon formation of a Schiff base, the aldehyde proton signal disappears and a new signal for the imine proton (-CH=N-) emerges, typically in the range of 8.0-9.0 ppm. dergipark.org.tr The chemical shifts and splitting patterns of the aromatic protons may also change, providing further evidence of the structural modification.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aldehyde carbon of sodium 2-formylbenzenesulfonate would have a characteristic resonance around 190-200 ppm. In a Schiff base derivative, this signal would be replaced by the imine carbon signal, which appears further upfield (around 160-170 ppm). dergipark.org.tr The carbons of the benzene (B151609) ring and any other aliphatic or aromatic groups in the derivative would also have specific chemical shifts.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and the definitive elucidation of the molecular structure in solution.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Functional Groups

| Functional Group | Nucleus | Typical Chemical Shift (ppm) |

| Aldehyde (-CHO) | ¹H | 9.5 - 10.5 |

| Aldehyde (-CHO) | ¹³C | 190 - 200 |

| Imine (-CH=N-) | ¹H | 8.0 - 9.0 |

| Imine (-CH=N-) | ¹³C | 160 - 170 |

| Aromatic (Ar-H) | ¹H | 7.0 - 8.5 |

| Aromatic (Ar-C) | ¹³C | 110 - 150 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns.

For derivatives of sodium 2-formylbenzenesulfonate, mass spectrometry provides unequivocal confirmation of their molecular mass. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate ions from the sample without significant decomposition. The resulting mass spectrum will show a peak corresponding to the molecular ion (or a pseudo-molecular ion, such as [M+H]⁺ or [M+Na]⁺), allowing for the verification of the compound's elemental formula.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision (to several decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable clues about the compound's structure and connectivity. For example, the fragmentation of a Schiff base derived from sodium 2-formylbenzenesulfonate might show losses corresponding to the sulfonate group or cleavage at the imine bond, further corroborating the structure determined by other spectroscopic methods.

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy) for Morphological and Surface Studies

Advanced microscopy techniques are employed to visualize the morphology, topography, and microstructure of materials derived from sodium 2-formylbenzenesulfonate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. It is particularly useful for examining the morphology, crystal habit, and particle size distribution of powdered or solid derivatives. For instance, SEM can reveal whether a synthesized material consists of well-defined crystals, amorphous particles, or has a porous structure.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. It offers much higher resolution than SEM and can be used to visualize the internal structure of materials, including crystal lattice fringes and defects. For nanocomposites or polymeric materials incorporating derivatives of sodium 2-formylbenzenesulfonate, TEM can provide insights into the dispersion and size of the constituent phases.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. A sharp tip at the end of a cantilever scans the sample surface, and the forces between the tip and the sample are measured. AFM is valuable for characterizing the surface roughness and topography of thin films or coatings made from derivatives of sodium 2-formylbenzenesulfonate.

These microscopy techniques are often used in conjunction to provide a comprehensive understanding of the material's physical characteristics, which can be correlated with its chemical properties and performance in various applications.

X-ray Photoelectron Spectroscopy for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface.

XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the element's chemical environment (oxidation state and bonding).

For derivatives of sodium 2-formylbenzenesulfonate, especially when they are part of a surface coating, thin film, or a heterogeneous catalyst, XPS is invaluable. It can be used to:

Confirm the presence of key elements such as carbon, oxygen, sulfur, and nitrogen on the surface.

Determine the oxidation state of sulfur in the sulfonate group.

Distinguish between different nitrogen environments in a complex Schiff base or coordinated ligand.

Analyze the chemical state of a metal ion in a surface-bound complex.

By analyzing the high-resolution spectra of individual elements, researchers can gain detailed insights into the surface chemistry of the material, which is often critical for understanding its reactivity, stability, and interactions with its environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It provides a direct measure of the elemental composition of a newly synthesized compound.

The process typically involves the combustion of a small, precisely weighed amount of the sample at a high temperature in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

For any new derivative of sodium 2-formylbenzenesulfonate, elemental analysis is a crucial step in its characterization. The experimentally determined weight percentages of C, H, N, and S are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and the assigned chemical formula of the compound. dergipark.org.tr This technique, therefore, serves as a final, quantitative verification of the compound's composition, complementing the structural information obtained from spectroscopic and crystallographic methods.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a crucial method for evaluating the thermal stability and composition of hydrated compounds like this compound. The analysis involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.

For a hydrated sodium salt, the TGA curve typically reveals distinct stages of mass loss. The initial stage, occurring at lower temperatures, corresponds to the loss of water molecules. In studies of other hydrated salts like sodium bicarbonate and hydrated bentonite, this dehydration process, involving both loosely bound surface water and more tightly coordinated water, is observed at temperatures ranging from ambient up to approximately 350°C. osti.govresearchgate.net Following dehydration, further heating leads to the decomposition of the anhydrous organic salt. For analogous compounds like the sodium salt of poly(vinylsulfonic acid), significant degradation of the organic structure begins between 200°C and 400°C, with subsequent degradation stages occurring at even higher temperatures. marquette.edu The process continues until only a thermally stable inorganic residue, such as sodium sulfate, remains. marquette.edu This multi-stage degradation profile provides critical information about the compound's thermal stability and the nature of its hydration.

Table 1: Hypothetical TGA Decomposition Stages for a Hydrated Aromatic Sodium Sulfonate

| Temperature Range (Approx.) | Event | Mass Loss Description | Analogous Findings Reference |

| 25°C - 150°C | Dehydration | Loss of physisorbed and weakly bound water of hydration. | osti.govresearchgate.net |

| 150°C - 350°C | Dehydration / Initial Decomposition | Loss of strongly bound water and onset of organic moiety breakdown. | researchgate.netmarquette.edu |

| 350°C - 600°C | Main Decomposition | Major degradation of the aromatic and sulfonate structure. | marquette.edu |

| > 600°C | Residue Formation | Formation of a stable inorganic salt residue. | marquette.edu |

Optical Spectroscopy (e.g., Ultraviolet-Visible, Photoluminescence) for Electronic Structure and Emission Properties

Optical spectroscopy provides insight into the electronic properties of molecules, which is particularly relevant for Sodium 2-formylbenzenesulfonate as it serves as a primary intermediate in the synthesis of fluorescent whitening agents and dyes. chemicalbook.comemcochemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The aromatic ring and the aldehyde (formyl) group in Sodium 2-formylbenzenesulfonate are chromophores that are expected to produce characteristic absorption bands in the UV spectrum. This technique is valuable for confirming the molecular structure and can be used to monitor the progress of reactions where the compound is a precursor, as changes in the chromophore system lead to shifts in the absorption spectrum. researchgate.netresearchgate.net

Photoluminescence (PL) Spectroscopy Photoluminescence spectroscopy is used to study the light emitted by a substance after it has absorbed photons. While Sodium 2-formylbenzenesulfonate itself may not be strongly luminescent, it is a key building block for fluorescent compounds. chemicalbook.com The characterization of its derivatives heavily relies on PL analysis. This involves measuring several key parameters:

Emission and Excitation Spectra: These spectra identify the wavelengths of light the compound emits and the wavelengths it most efficiently absorbs to produce that emission. mdpi.com

Photoluminescence Quantum Yield (PLQY): This measures the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. In related sodium salt compounds, the chemical structure, such as the presence or absence of O-H groups, can significantly impact the quantum yield by affecting non-radiative decay pathways. mdpi.com

Luminescence Lifetime: This measures how long the molecule remains in its excited state before emitting a photon, which helps to identify the nature of the emissive decay (e.g., fluorescence or phosphorescence). mdpi.com

Structural modifications to the Sodium 2-formylbenzenesulfonate molecule during the synthesis of dyes or brighteners would be expected to alter these photoluminescence properties significantly. mdpi.com

Table 2: Information Derived from Optical Spectroscopy Techniques

| Technique | Parameter Measured | Information Obtained | Reference |

| UV-Vis Spectroscopy | Absorbance vs. Wavelength | Identification of electronic transitions, confirmation of chromophores. | researchgate.netresearchgate.net |

| Photoluminescence | Emission/Excitation Wavelengths | Determines the color and nature of emitted light. | mdpi.com |

| Quantum Yield | Measures the efficiency of the light emission process. | mdpi.com | |

| Luminescence Lifetime | Characterizes the decay kinetics of the excited state. | mdpi.com |

Z-scan Analysis for Investigating Nonlinear Optical Properties

The Z-scan technique is a widely used and reliable method for determining the third-order nonlinear optical (NLO) properties of materials. mdpi.com This analysis is particularly relevant for derivatives of Sodium 2-formylbenzenesulfonate, such as triphenylmethane (B1682552) dyes, which are known to have potential NLO applications. emcochemicals.com

The Z-scan method measures two key parameters:

Nonlinear Absorption Coefficient (β): This is determined through an "open-aperture" Z-scan, where the total transmittance of a laser beam through the sample is measured as the sample is moved along the beam's axis (the z-axis).

Nonlinear Refractive Index (n₂): This is determined using a "closed-aperture" Z-scan, where an aperture is placed before the detector to measure changes in beam divergence caused by self-focusing or self-defocusing effects in the material. mdpi.com

The results of a Z-scan analysis can reveal a material's suitability for applications in optical limiting, where the material's transmittance decreases at high laser intensities. This behavior is valuable for protecting sensitive optical instruments from damage by high-power lasers. mdpi.com While specific Z-scan data for this compound is not available, this technique would be the standard method for characterizing the NLO properties of the advanced dyes and materials synthesized from it. mdpi.com

Table 3: Parameters Measured by Z-scan Analysis

| Z-scan Configuration | Measured Parameter | Property Investigated | Reference |

| Open-Aperture | Nonlinear Absorption (β) | Two-photon absorption, reverse saturable absorption. | mdpi.com |

| Closed-Aperture | Nonlinear Refraction (n₂) | Self-focusing or self-defocusing effects. | mdpi.com |

Chromatographic Separation and Analysis Techniques (e.g., Size Exclusion Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and analysis of Sodium 2-formylbenzenesulfonate and its derivatives.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for the analysis of Sodium 2-formylbenzenesulfonate. sielc.com Reverse-phase (RP) HPLC methods are typically employed for this purpose. sielc.com The separation is achieved using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid added to control ionization and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is often used in place of phosphoric acid. sielc.com Because the compound is a hydrate, its retention characteristics can be complex, as the reversible formation of hydrates can be influenced by the water concentration in the eluent. semanticscholar.org This HPLC method is also scalable and can be adapted for preparative separation to isolate the pure compound or its impurities. sielc.com

Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution. This technique is particularly vital for characterizing polymeric materials that could be synthesized from Sodium 2-formylbenzenesulfonate. SEC provides critical data on the molecular weight distribution of a polymer, including its average molecular weight and polydispersity. In advanced applications, SEC can be combined with other chromatographic techniques, such as HPLC, in a two-dimensional setup. nih.gov This 2D approach allows for a more comprehensive characterization by separating molecules based on both size (via SEC) and chemical composition (via HPLC). nih.gov The efficiency of SEC separations can be improved by optimizing the mobile phase; for instance, adding salts like sodium iodide can help inhibit non-specific secondary interactions between the analyte and the column's stationary phase. nih.gov

Table 4: Chromatographic Techniques for Analysis

| Technique | Principle of Separation | Typical Application for Sodium 2-formylbenzenesulfonate & Derivatives | Reference |

| HPLC (Reverse-Phase) | Partitioning based on polarity. | Purity assessment, quantification, and preparative purification of the compound and its small-molecule derivatives. | sielc.com |

| SEC | Separation based on molecular size. | Determination of molecular weight distribution for polymeric derivatives. | nih.govnih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Sodium 2-formylbenzenesulfonate. While direct DFT studies on the hydrated salt are not extensively published, the principles can be understood from research on related sulfonated aromatic compounds and benzaldehyde (B42025) derivatives. nih.govresearchgate.netresearchgate.netnih.gov

DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G+(d,p) or cc-pVDZ, are used to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net From this optimized structure, a wealth of electronic properties can be calculated.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. acs.org The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy represents its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. figshare.com For a molecule like 2-formylbenzenesulfonate, the HOMO is typically localized on the electron-rich aromatic ring and the sulfonate group, while the LUMO is often centered on the electron-withdrawing formyl (aldehyde) group. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org For 2-formylbenzenesulfonate, the MEP would show negative potential (typically colored red) around the oxygen atoms of the sulfonate and formyl groups, indicating sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. acs.org These maps are invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. acs.org

Global Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to quantify reactivity, as shown in the table below. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for the formyl group, for instance, would computationally confirm its reactivity toward nucleophiles. acs.orgnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table is illustrative, based on typical DFT studies of related aromatic compounds. Actual values would require specific calculation for Sodium 2-formylbenzenesulfonate hydrate (B1144303).

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability & reactivity |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |

By applying these DFT calculations, researchers can predict that the formyl group is the primary site for nucleophilic attack (e.g., in Schiff base formation), while the benzene (B151609) ring, influenced by both the activating sulfonate group and the deactivating formyl group, is susceptible to electrophilic substitution. sarthaks.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Sodium 2-formylbenzenesulfonate hydrate, MD simulations are particularly valuable for understanding its behavior in an aqueous environment, its conformational flexibility, and its non-covalent interactions. nih.govresearchgate.net

Conformational Analysis: The 2-formylbenzenesulfonate anion has conformational flexibility, primarily concerning the orientation of the sulfonate (-SO₃⁻) and formyl (-CHO) groups relative to the benzene ring. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. acs.orgmasterorganicchemistry.com This analysis reveals the most likely shapes the molecule will adopt in solution, which is critical for understanding how it fits into the active sites of enzymes or interacts with other molecules.

Intermolecular Interactions in the Hydrated State: The "hydrate" component of the compound's name signifies that water molecules are an integral part of its structure. MD simulations excel at modeling the complex network of intermolecular interactions between the solute and solvent. figshare.com

Hydration Shell: Simulations can reveal the structure and dynamics of the water molecules surrounding the ion. researchgate.net The negatively charged oxygen atoms of the sulfonate group and the formyl group will form strong hydrogen bonds with water molecules. The sodium ion (Na⁺) will also be surrounded by a well-defined hydration shell of water molecules oriented with their oxygen atoms pointing toward the cation. researchgate.net

Radial Distribution Functions (RDFs): A key output of MD simulations is the RDF, g(r), which describes the probability of finding an atom at a certain distance from a reference atom. nih.govresearchgate.net For example, an RDF calculated for the sulfur atom of the sulfonate group and the oxygen atoms of water would show distinct peaks corresponding to the first and second hydration shells, providing precise distances for these interactions. researchgate.netresearchgate.net

Ion-Water and Ion-Ion Interactions: MD simulations clarify how the sodium cation and the 2-formylbenzenesulfonate anion interact with each other and with the surrounding water. In solution, they may exist as a solvent-separated ion pair or as free ions, each with its own dynamic hydration layer. nih.govfigshare.com The strength and lifetime of these interactions can be quantified, providing insight into the compound's solution-state behavior. nih.govresearchgate.net

These simulations, often using force fields like CHARMM or GROMOS, provide a dynamic picture that is essential for interpreting experimental data and understanding the molecule's behavior in a realistic, solvated environment. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful asset for mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states (TS) that govern reaction rates. For Sodium 2-formylbenzenesulfonate, two key reactions are of interest: its formation via sulfonation and its subsequent use in forming derivatives like Schiff bases.

Modeling Aromatic Sulfonation: The synthesis of 2-formylbenzenesulfonate involves the electrophilic aromatic substitution of benzaldehyde. Computational studies using DFT have extensively investigated the mechanism of aromatic sulfonation. nih.govresearchgate.net Early models proposed a simple attack by SO₃ followed by deprotonation. However, more sophisticated calculations have revealed a more complex process. nih.govgla.ac.uk

Modern computational models show that the reaction with sulfur trioxide (SO₃) likely involves two molecules of SO₃ or a catalytic molecule like H₂SO₄. nih.govresearchgate.net The calculations help to:

Identify Intermediates: Locate structures like π-complexes (where the electrophile is weakly associated with the benzene ring's electron cloud) and σ-complexes (Wheland intermediates, where the C-S bond is formed and aromaticity is temporarily broken). nih.govresearchgate.net

Calculate Transition States: Determine the geometry and energy of the transition state for the key bond-forming and proton-transfer steps. Ab initio molecular dynamics simulations can map the free energy surface of the reaction, identifying the lowest-energy pathway. nih.gov For benzene sulfonation, calculations show that a concerted pathway involving a cyclic transition state with two SO₃ molecules has a significantly lower energy barrier than a pathway with a single SO₃ molecule. nih.govresearchgate.net

Evaluate Solvent Effects: The reaction mechanism can change depending on the solvent. Computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to provide a more accurate picture. nih.gov

Modeling Schiff Base Formation: The formyl group of Sodium 2-formylbenzenesulfonate is reactive toward primary amines, forming Schiff bases (imines). This is a nucleophilic addition-elimination reaction. DFT calculations can elucidate the mechanism step-by-step:

Nucleophilic Attack: Modeling the attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. medjchem.comresearchgate.net

Transition State 1 (TS1): Calculating the transition state for this C-N bond formation.

Intermediate Formation: Identifying the resulting zwitterionic or neutral carbinolamine intermediate. nih.gov

Proton Transfer: Mapping the intramolecular or solvent-assisted proton transfers needed to form a stable leaving group (water).

Transition State 2 (TS2): Calculating the transition state for the elimination of water to form the C=N double bond. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Sodium 2-formylbenzenesulfonate serves as a versatile precursor for synthesizing a variety of derivatives, most notably Schiff bases, which can exhibit a range of biological activities. scribd.com Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of these derived compounds with their biological effects.

SAR Analysis of Derived Schiff Bases: SAR is a qualitative approach that identifies key chemical features (pharmacophores) responsible for a compound's activity. By synthesizing a series of Schiff bases from Sodium 2-formylbenzenesulfonate and different amines, an SAR study could reveal important trends. For example:

The type of amine used (aliphatic vs. aromatic) can significantly alter activity.

Substituents on the amine's aromatic ring (electron-donating vs. electron-withdrawing) can modulate potency. researchgate.net

The presence of specific functional groups, like hydroxyl groups, can enhance activity by participating in hydrogen bonding with a biological target. gla.ac.uk

QSAR Modeling: QSAR takes this analysis a step further by creating a mathematical model that quantitatively links a molecule's properties to its activity. nih.gov For a series of Schiff bases derived from 2-formylbenzenesulfonate, a typical 2D or 3D-QSAR study would involve:

Dataset Assembly: Compiling a set of derived compounds with their experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). gla.ac.ukmedjchem.com

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. nih.govgla.ac.uk

Model Generation: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that best correlates the descriptors with the observed activity. nih.govmedjchem.com

Validation: Testing the model's predictive power on an external set of compounds not used in its creation. nih.gov

A resulting QSAR model might look like this hypothetical equation: log(1/IC₅₀) = c₁(Hydrophobicity) - c₂(Steric Bulk) + c₃*(Dipole Moment) + constant

Such a model provides valuable insights. For instance, a study on benzaldehyde derivatives acting as phenoloxidase inhibitors found that hydrophobicity of substituents was a major factor influencing inhibitory activity. gla.ac.uk Another 3D-QSAR study on benzosulfonamide derivatives identified specific regions where bulky or electronegative groups would enhance or diminish activity against matrix metalloproteinase-2 (MMP-2). quora.com These models can then be used to virtually screen new, unsynthesized derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources in drug discovery and materials science. medjchem.comresearchgate.net

Environmental and Sustainable Research Perspectives

Integration of Green Chemistry Principles in Compound Synthesis and Utilization

The production and use of Sodium 2-formylbenzenesulfonate hydrate (B1144303) are increasingly being evaluated through the lens of green chemistry, which emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.gov Key areas of focus include improving reaction efficiency, maximizing atom economy, and employing sustainable catalytic systems. acs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. chembam.com

The industrial synthesis of Sodium 2-formylbenzenesulfonate typically involves the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite (B76179). google.comchemicalbook.com A novel, more efficient one-step synthesis method has been developed that improves upon traditional approaches. google.com This method reacts ortho-chlorobenzaldehyde and sodium sulfite in water, but under the influence of a specific catalyst system that enhances efficiency. google.com

Table 1: Comparison of Synthetic Routes for Sodium 2-formylbenzenesulfonate

| Feature | Traditional Synthesis Method | Novel One-Step Synthesis Method |

|---|---|---|

| Primary Reactants | o-chlorobenzaldehyde, Sodium Sulfite | o-chlorobenzaldehyde, Sodium Sulfite |

| Catalyst | Potassium Iodide or Sodium Iodide chemicalbook.com | Surfactant google.com |

| Process Steps | Often a two-step process involving an intermediate google.com | Direct one-step synthesis google.com |

| Reaction Efficiency | Lower, due to potential side reactions (e.g., disproportionation) google.com | Higher, due to inhibition of side reactions google.com |

| Sustainability Aspect | Uses a more expensive catalyst google.com | Replaces expensive catalyst with a cheaper surfactant, reducing cost google.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency and under less harsh conditions. In the synthesis of Sodium 2-formylbenzenesulfonate, the choice of catalyst has significant economic and environmental implications.

Bioremediation and Biotransformation Applications

Beyond its synthesis, Sodium 2-formylbenzenesulfonate hydrate serves as a valuable compound in environmental research, particularly in studies involving microbial transformation of aromatic pollutants.

Sodium 2-formylbenzenesulfonate is used as a precursor compound to evaluate the capacity of various fungal strains to transform aromatic molecules. chemicalbook.comscbt.comsigmaaldrich.com Research has shown its utility in testing the transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes by fungi. chemicalbook.comscbt.com This application is rooted in the broader field of mycoremediation, which harnesses the metabolic capabilities of fungi to degrade or detoxify environmental pollutants. unige.it

Fungi, especially white-rot fungi such as Phanerochaete chrysosporium, are known for their ability to degrade a wide array of complex and persistent aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govgoogle.com This degradative power comes from their secretion of powerful, non-specific extracellular enzymes, including laccases, lignin (B12514952) peroxidases, and manganese peroxidases. nih.govnih.gov These enzymes can initiate the breakdown of aromatic ring structures, a critical first step in detoxification. nih.gov